molecular formula C19H16N4O4S B2441875 N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893997-36-9

N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2441875
CAS No.: 893997-36-9
M. Wt: 396.42
InChI Key: SINARQRLKDOEKX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a pyridazine ring substituted with a nitrophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further functionalized to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of methoxy and nitro groups allows for versatile chemical modifications and potential bioactivity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-27-16-7-5-14(6-8-16)20-18(24)12-28-19-10-9-17(21-22-19)13-3-2-4-15(11-13)23(25)26/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINARQRLKDOEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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